4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O/c18-14-10-12(17(19,20)21)11-22-15(14)24-6-8-25(9-7-24)16(26)23-13-4-2-1-3-5-13/h1-5,10-11H,6-9H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIHAKPZNZGBPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is bacterial phosphopantetheinyl transferases (PPTases). PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This means it specifically inhibits the bacterial version of the enzyme without affecting the human version.
Result of Action
The compound was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . This suggests that the compound’s action results in the reduction of certain metabolites in bacteria, which could potentially thwart bacterial growth.
Action Environment
The compound has shown antibacterial activity against methicillin-resistant Staphylococcus aureus, and chemical genetic studies implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as the presence of efflux pumps in bacteria.
Biochemical Analysis
Biochemical Properties
The compound 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide plays a significant role in biochemical reactions. It exhibits submicromolar inhibition of bacterial Sfp-PPTase, an enzyme essential to bacterial cell viability and virulence. The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function.
Cellular Effects
In terms of cellular effects, this compound has been found to possess antibacterial activity. It influences cell function by thwarting bacterial growth, particularly in strains such as Bacillus subtilis and methicillin-resistant Staphylococcus aureus. Its impact on cell signaling pathways, gene expression, and cellular metabolism is largely tied to its inhibitory effect on the Sfp-PPTase enzyme.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the Sfp-PPTase enzyme. By binding to the active site of the enzyme, it inhibits the enzyme’s function, leading to an attenuation of secondary metabolism in bacteria and a thwarting of bacterial growth.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has been observed to maintain its inhibitory effects on the Sfp-PPTase enzyme. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.
Biological Activity
The compound 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article will explore its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The IUPAC name of the compound is N-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]-3-(trifluoromethyl)benzamide . The molecular formula is , and it has a molecular weight of approximately 525.87 g/mol. The presence of trifluoromethyl and chloro groups enhances its lipophilicity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H19ClF6N4O |
| Molecular Weight | 525.87 g/mol |
| IUPAC Name | N-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]-3-(trifluoromethyl)benzamide |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis typically involves multiple steps starting from readily available precursors. One common route includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine , followed by coupling with 4-bromoaniline to form the desired amide. Optimization of synthetic routes is crucial for improving yield and reducing costs in industrial settings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The binding affinity to these targets can modulate their activity, leading to therapeutic effects. For instance, compounds with similar structures have shown potential as inhibitors of cyclin-dependent kinases (CDKs) and other critical pathways in cancer biology .
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values for related compounds have been reported in the range of 0.01 µM to 49.85 µM, indicating significant potency against these cell lines .
- Antimicrobial Properties : It has also been evaluated for antibacterial properties, showing moderate activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
- Neuropharmacological Effects : Some derivatives have been studied for their potential effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on CDK Inhibition : Research demonstrated that derivatives of piperazine-based compounds could inhibit CDK2 with IC50 values as low as 0.95 nM, indicating a strong potential for targeting cell cycle regulation in cancer therapy .
- Antibacterial Screening : A study reported that related compounds showed selective antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, suggesting a pathway for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine Derivatives with Aromatic Substitutions
Compound 35 : 4-(3-Chloro-5-(trifluoromethyl)phenyl)-N-(4,6-dimethylpyridin-2-yl)piperazine-1-carbothioamide
- Structural Difference : Replaces the pyridine ring with a 3-chloro-5-(trifluoromethyl)phenyl group.
- SAR Insight : The phenyl substitution may diminish hydrogen bonding with Sfp-PPTase compared to ML267’s pyridine, leading to lower potency .
Compound 36 : N-(4,6-Dimethylpyridin-2-yl)-4-(3-methoxy-5-(trifluoromethyl)phenyl)piperazine-1-carbothioamide
- Structural Difference : Incorporates a 3-methoxy group on the phenyl ring.
- Activity : Shorter LC-MS retention time (5.14 min, Method 1) indicates improved solubility due to the methoxy group, but HRMS (m/z 425.1618) suggests reduced molecular weight .
- SAR Insight : Methoxy groups enhance solubility but may sterically hinder target binding, necessitating optimization .
Thiophene-Containing Analogs
Compound 20 (RTC6) : 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butane-1,4-dione
Carboximidamide and Malononitrile Derivatives
Compound 13 : N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboximidamide
- Structural Difference : Substitutes carbothioamide with a carboximidamide group.
- Synthesis : Synthesized via sodium periodate-mediated oxidation of carbothioamide precursors .
- Activity : Likely reduced Sfp-PPTase inhibition due to weaker sulfur-mediated enzyme interactions compared to ML267’s thioamide .
Compound 15 : 2-(((4,6-Dimethylpyridin-2-yl)amino)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methylene)malononitrile
Pharmacokinetic and Selectivity Profiles
- ML267: Exhibits moderate plasma protein binding (75%) and a half-life of 3.2 hours in mice, supporting in vivo utility. No inhibition of human PPTase ensures selectivity .
- Compound 36 : Predicted higher solubility (due to methoxy) may improve bioavailability but requires validation in pharmacokinetic studies .
Q & A
Q. What are the standard synthetic routes for synthesizing 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide?
The synthesis typically involves multi-step reactions:
- Pyridine functionalization : Introduce the trifluoromethyl and chloro groups via halogenation and nucleophilic substitution (e.g., using trifluoromethylation reagents like Ruppert–Prakash reagent under controlled conditions) .
- Piperazine coupling : React the pyridine intermediate with N-phenylpiperazine using coupling agents such as HBTU or BOP in THF, followed by purification via silica gel chromatography .
- Critical parameters : Solvent choice (THF for solubility), reaction time (12–24 hours), and stoichiometric ratios of coupling agents (1:1.2 for amine:carboxylic acid) to minimize side products .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
Use a combination of:
- NMR spectroscopy : Compare and NMR shifts with reference data for trifluoromethylpyridine and piperazine moieties .
- Mass spectrometry (MS) : Validate molecular weight via ESI-MS or HRMS, focusing on isotopic patterns from chlorine and fluorine .
- Elemental analysis : Confirm purity (>95%) and elemental composition .
Q. What purification methods are effective for isolating this compound?
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate polar byproducts .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) for high-purity crystalline yields .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity while retaining piperazine core stability?
- Substituent analysis : Replace the phenyl group with electron-withdrawing groups (e.g., fluorophenyl) to improve target binding. Monitor stability via accelerated degradation studies (40°C/75% RH) .
- Piperazine ring modifications : Introduce methyl or hydroxyethyl groups to modulate lipophilicity and pharmacokinetics .
- Validation : Use molecular docking to predict binding affinity to bacterial enzymes (e.g., acps-PPTase) and validate via enzyme inhibition assays .
Q. What experimental strategies resolve contradictions in reported bioactivity data for similar piperazine-carboxamide derivatives?
- Dose-response standardization : Ensure consistent assay conditions (e.g., bacterial strain, ATP concentration) to minimize variability .
- Off-target profiling : Screen against related enzymes (e.g., kinase panels) to identify non-specific interactions .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate structural features driving activity discrepancies .
Q. How can researchers validate the compound’s mechanism of action against bacterial PPTase enzymes?
- Enzyme inhibition assays : Measure IC values using fluorescence-based assays with purified PPTase and substrate (e.g., holo-ACP synthase) .
- Resistance studies : Serial passage bacteria under sub-inhibitory concentrations to detect mutations in target enzymes via whole-genome sequencing .
- Crystallography : Co-crystallize the compound with PPTase to identify binding interactions (e.g., Cambridge Structural Database protocols) .
Q. What computational methods predict the compound’s ADMET properties?
- QSAR modeling : Train models on datasets of piperazine derivatives to forecast solubility (LogP), bioavailability, and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI) .
- Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Piperazine Coupling
| Parameter | Optimal Value | Reference |
|---|---|---|
| Coupling agent | HBTU (1.2 eq) | |
| Solvent | THF | |
| Reaction time | 12–24 hours | |
| Purification method | Silica gel chromatography (EtOAc/hexane) |
Q. Table 2: Bioactivity Data Comparison
| Study | Target Enzyme | IC (µM) | Notes |
|---|---|---|---|
| PubChem (2021) | acps-PPTase | 0.45 | Fluorescence assay |
| Li et al. (2011) | Kinase X | 12.3 | Off-target interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
